N-(Phenylacetyl-d5)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

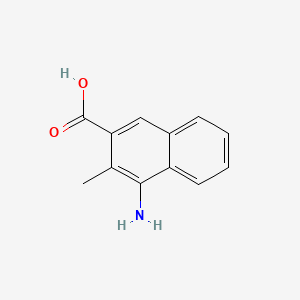

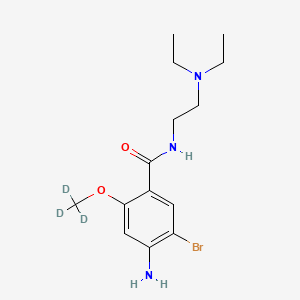

N-(Phenylacetyl-d5)glycine is the deuterium labeled Phenylacetylglycine . Phenylacetylglycine is a gut microbial metabolite that can activate β2AR . It is also a putative biomarker of phospholipidosis .

Molecular Structure Analysis

The molecular formula of this compound is C10H6D5NO3 .Chemical Reactions Analysis

Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13) which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine – > CoA + N-acylglycine .Physical And Chemical Properties Analysis

The molecular weight of this compound is 198.23 . Its melting point is greater than 139°C .作用機序

Target of Action

N-(Phenylacetyl-d5)glycine is a deuterium-labeled derivative of Phenylacetylglycine . The primary target of Phenylacetylglycine is the β2-adrenergic receptor (β2AR) . The β2AR is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of various physiological processes, including cardiac function .

Mode of Action

Phenylacetylglycine, and by extension this compound, activates the β2AR . Activation of this receptor can lead to various downstream effects, depending on the specific cellular context .

Biochemical Pathways

Phenylacetylglycine is a gut microbial metabolite derived from the metabolism of dietary phenylalanine . Two distinct gut microbial pathways contribute to the production of phenylacetic acid (PAA), a crucial intermediate in the formation of Phenylacetylglycine . These pathways involve the enzymes phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC) .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules, as in the case of this compound, can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Result of Action

Activation of β2AR by Phenylacetylglycine has been shown to protect against cardiac injury caused by ischemia/reperfusion . This suggests that this compound may have similar protective effects, given its structural similarity to Phenylacetylglycine .

Action Environment

The action of this compound is influenced by the gut microbiota, which metabolizes dietary phenylalanine into Phenylacetylglycine . Therefore, factors that affect the composition and function of the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound.

特性

IUPAC Name |

2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYVDVLMYQPLQB-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)NCC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564880.png)

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)